2-(4-methoxyphenyl)-1H-pyrrole

Descripción

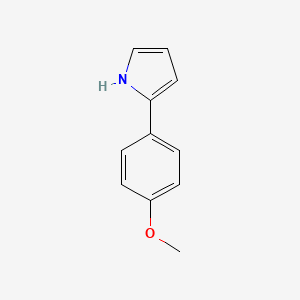

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMKNDMDNZWNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(4-methoxyphenyl)-1H-pyrrole chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-(4-methoxyphenyl)-1H-pyrrole.

Chemical Class: Heterocyclic Aromatic Compound | Molecular Formula: C₁₁H₁₁NO | MW: 173.21 g/mol [1]

Executive Summary

2-(4-Methoxyphenyl)-1H-pyrrole represents a privileged structural motif in both medicinal chemistry and materials science. As a 2-arylpyrrole, it serves as a critical scaffold for kinase inhibitors, tubulin polymerization inhibitors, and anti-inflammatory agents. In materials science, the compound acts as a monomer for conducting polymers (polypyrroles), where the electron-donating methoxy group lowers the oxidation potential, facilitating stable oxidative polymerization. This guide provides a rigorous analysis of its electronic architecture, synthetic protocols, and reactivity profile.

Molecular Architecture & Electronic Properties[1][2][3]

Electronic Delocalization & Resonance

The molecule features a pyrrole ring conjugated with a p-anisyl (4-methoxyphenyl) group. This system exhibits a unique "donor-donor" electronic push:

-

Pyrrole Ring: Electron-rich aromatic heterocycle (π-excessive).

-

Methoxy Group: Strong

-acceptor but powerful -

Conjugation: The +M effect of the methoxy group increases electron density at the para position of the phenyl ring, which is directly bonded to the pyrrole C2 position. This reinforces the electron density of the pyrrole ring, making it highly susceptible to electrophilic attack and oxidative radical cation formation.

Acidity and Basicity

-

Acidity (N-H): The pyrrole N-H is weakly acidic (pKa ~17.5). The electron-donating 4-methoxyphenyl group slightly destabilizes the conjugate base (anion) compared to an electron-withdrawing group, making it marginally less acidic than 2-phenylpyrrole.

-

Basicity (C-Protonation): Pyrroles are weak bases that protonate at carbon (usually C5) rather than nitrogen. The 2-aryl substituent stabilizes the resulting cation via resonance, increasing basicity relative to unsubstituted pyrrole.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

While classical methods like the Paal-Knorr synthesis exist, the Suzuki-Miyaura coupling offers superior regiocontrol and functional group tolerance. The following protocol describes the coupling of 2-bromopyrrole (protected) with 4-methoxyphenylboronic acid.

Reaction Diagram

Step-by-Step Methodology

Reagents: N-Boc-2-bromopyrrole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq). Solvent System: Dimethoxyethane (DME) : Water (4:1 v/v).

-

Preparation: In a flame-dried Schlenk flask, dissolve N-Boc-2-bromopyrrole and 4-methoxyphenylboronic acid in degassed DME.

-

Activation: Add the aqueous K₂CO₃ solution. Degas the biphasic mixture with Argon for 10 minutes to remove dissolved O₂ (critical to prevent homocoupling).

-

Catalysis: Add Pd(PPh₃)₄ quickly under Argon flow. Seal the vessel.

-

Reaction: Heat to reflux (85°C) for 6–12 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc 8:1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Deprotection (if N-Boc used): Treat the crude intermediate with TFA/DCM (1:1) at 0°C for 1 hour to remove the Boc group. Neutralize with NaHCO₃.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) yields the pure product as an off-white crystalline solid.

Chemical Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring is highly activated. The presence of the bulky and electron-donating aryl group at C2 directs incoming electrophiles primarily to the C5 (alpha) position. If C5 is blocked, substitution occurs at C3 (beta).

| Electrophile (E⁺) | Reagent | Major Product Position | Mechanism Note |

| Nitronium (NO₂⁺) | Acetyl nitrate | C5-Nitro | Low temp (-10°C) required to prevent polymerization.[1] |

| Halogen (Br⁺) | NBS / THF | C5-Bromo | Monobromination is difficult to control; often leads to polyhalogenation.[1] |

| Acylium (RCO⁺) | Vilsmeier-Haack | C5-Formyl | Highly selective formylation at C5.[1] |

Oxidative Polymerization

2-(4-Methoxyphenyl)-1H-pyrrole is an excellent monomer for conducting polymers.

-

Oxidant: FeCl₃ or Ammonium Persulfate (APS).

-

Mechanism: Formation of radical cations at C5, followed by C5-C5' coupling.

-

Property: The resulting polymer exhibits lower bandgap and higher conductivity than unsubstituted polypyrrole due to the electron-donating methoxy substituent stabilizing the polaron/bipolaron charge carriers.

Characterization Standards

Researchers should validate the compound identity using the following spectroscopic signatures.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref)

- 8.50 ppm (br s, 1H): N-H (Broad due to quadrupole broadening/exchange).

- 7.42 ppm (d, J=8.8 Hz, 2H): Aryl ortho-protons (AA'BB' system).

- 6.92 ppm (d, J=8.8 Hz, 2H): Aryl meta-protons (shielded by OMe).

-

6.80 ppm (m, 1H): Pyrrole C5-H (

-

6.50 ppm (m, 1H): Pyrrole C3-H (

-

6.25 ppm (m, 1H): Pyrrole C4-H (

- 3.82 ppm (s, 3H): Methoxy (-OCH₃).

Physical Data

-

Physical State: Crystalline solid.

-

Melting Point: 150–152°C (Typical range for pure material).

-

Solubility: Soluble in DMSO, MeOH, DCM; insoluble in water.

Applications in Drug Discovery

The 2-arylpyrrole scaffold acts as a bioisostere for indole and purine rings, facilitating interactions with ATP-binding pockets in enzymes.

Structure-Activity Relationship (SAR) Logic

-

Kinase Inhibitors: The N-H and C3 positions mimic the adenine ring of ATP, allowing hydrogen bonding with the hinge region of kinases (e.g., CDK4, VEGFR).

-

Tubulin Inhibitors: The 4-methoxyphenyl group mimics the trimethoxyphenyl ring of colchicine, essential for binding to the tubulin

-subunit and disrupting microtubule dynamics.

References

-

Synthesis (Suzuki Coupling): Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (Applicable methodology for azole arylation). Link

-

Physical Properties: PubChem Compound Summary for CID 687026, 2-(4-methoxyphenyl)-1H-pyrrole. National Center for Biotechnology Information (2025). Link

-

Biological Activity: Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules (2020). Link

-

Polymerization: Oxidative polymerization of pyrrole resulting in polypyrrole. ResearchGate (2013). Link

-

Regioselectivity: The regioselective synthesis of aryl pyrroles.[4] Journal of Organic Chemistry (2006). Link

Sources

Spectroscopic data of 2-(4-methoxyphenyl)-1H-pyrrole

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-methoxyphenyl)-1H-pyrrole

Abstract

The unequivocal structural elucidation of heterocyclic compounds is a cornerstone of modern chemical research and pharmaceutical development. 2-(4-methoxyphenyl)-1H-pyrrole is a scaffold of interest, and a comprehensive understanding of its spectroscopic signature is paramount for its identification, quality control, and downstream application. This guide provides a detailed analysis of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By integrating empirical data with mechanistic interpretations, this document serves as an authoritative reference for scientists working with this and structurally related molecules.

Introduction and Molecular Structure

2-(4-methoxyphenyl)-1H-pyrrole (Molecular Formula: C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ) is an aromatic heterocyclic compound featuring a pyrrole ring substituted with a methoxyphenyl group at the C-2 position.[1] The accurate characterization of this structure is critical for verifying its synthesis and purity. This guide employs a multi-technique spectroscopic approach, which, when combined, provides a comprehensive and self-validating confirmation of the molecule's identity.

To facilitate a clear discussion of the spectroscopic data, the atoms in the molecule are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering scheme for 2-(4-methoxyphenyl)-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.[2] The combination of ¹H and ¹³C NMR allows for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve ~5-10 mg of the 2-(4-methoxyphenyl)-1H-pyrrole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of labile protons like N-H.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-32, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to produce singlet peaks for each carbon.

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[2] Calibrate the spectrum using the TMS signal at 0.00 ppm.

¹H NMR Data & Interpretation

The ¹H NMR spectrum provides a distinct fingerprint based on the chemical environment of each proton.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Approx. J (Hz) | Integration | Assignment |

| ~8.40 | br s | - | 1H | NH -1 |

| ~7.50 | d | 8.8 | 2H | H -2', H -6' |

| ~6.90 | d | 8.8 | 2H | H -3', H -5' |

| ~6.75 | t | 2.5 | 1H | H -5 |

| ~6.40 | t | 2.5 | 1H | H -3 |

| ~6.25 | t | 2.5 | 1H | H -4 |

| 3.84 | s | - | 3H | -OCH ₃ |

Interpretation:

-

N-H Proton: A broad singlet around 8.40 ppm is characteristic of the pyrrole N-H proton. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Methoxyphenyl Protons: The para-substituted methoxyphenyl ring gives rise to two distinct doublet signals, a classic AA'BB' system. The downfield doublet at ~7.50 ppm corresponds to the ortho-protons (H-2', H-6') which are deshielded by the pyrrole ring's anisotropic effect. The upfield doublet at ~6.90 ppm corresponds to the meta-protons (H-3', H-5'), shielded by the electron-donating methoxy group.

-

Pyrrole Protons: The three protons on the pyrrole ring appear as three distinct signals. H-5 (~6.75 ppm) is typically the most downfield of the pyrrole protons, followed by H-3 (~6.40 ppm) and H-4 (~6.25 ppm).[3] They often appear as triplets or multiplets due to coupling with each other.

-

Methoxy Protons: A sharp singlet at 3.84 ppm, integrating to three protons, is the unambiguous signature of the methoxy group.

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C -4' |

| ~132.5 | C -2 |

| ~126.0 | C -1' |

| ~125.5 | C -2', C -6' |

| ~118.5 | C -5 |

| ~114.2 | C -3', C -5' |

| ~109.5 | C -4 |

| ~106.0 | C -3 |

| 55.3 | -OC H₃ |

Interpretation:

-

Aromatic Carbons: The spectrum shows eight distinct signals in the aromatic region (100-160 ppm), consistent with the eight aromatic carbon atoms in the structure (four from the pyrrole and four unique environments in the para-substituted phenyl ring).

-

C4' Carbon: The most downfield signal at ~159.0 ppm is assigned to C-4', the carbon directly attached to the electron-donating oxygen atom.

-

Quaternary Carbons: The signals for the quaternary carbons (C-2 and C-1') are typically weaker in intensity. C-2 is observed around 132.5 ppm.

-

Pyrrole Carbons: The protonated carbons of the pyrrole ring (C-3, C-4, C-5) are found in the more upfield region of the aromatic spectrum.

-

Methoxy Carbon: The signal at 55.3 ppm is characteristic of a methoxy group carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1610, ~1515 | Strong | C=C Aromatic Ring Stretching |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

Interpretation:

-

N-H Stretch: The sharp peak around 3400 cm⁻¹ is a definitive indicator of the N-H bond in the pyrrole ring.[4]

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the methoxy group.[5]

-

Aromatic C=C Stretches: Strong bands in the 1610-1450 cm⁻¹ region are typical for C=C stretching vibrations within the phenyl and pyrrole rings.

-

C-O Stretch: The strong, prominent band around 1250 cm⁻¹ is highly characteristic of the asymmetric C-O stretching of the aryl ether (methoxyphenyl) group, providing strong evidence for this functionality.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues from its fragmentation pattern.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~100 µg/mL.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Column: A standard non-polar capillary column (e.g., 30 m, 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 100°C), then ramp at 10-20°C/min to a final temperature of 280°C to ensure elution of the compound.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-350.

-

Table 4: Key Mass Spectrometry Data (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Assignment |

| 173 | [M]⁺˙ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 130 | [M - CH₃ - CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The spectrum will show a clear molecular ion peak ([M]⁺˙) at m/z = 173, which corresponds to the exact molecular weight of 2-(4-methoxyphenyl)-1H-pyrrole.[1][6] This is the most critical piece of data for confirming the molecular formula.

-

Fragmentation Pattern: Under EI conditions, the molecular ion undergoes fragmentation. A common initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, resulting in a significant peak at m/z = 158. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment can lead to a peak at m/z = 130.

Caption: Proposed primary fragmentation pathway for 2-(4-methoxyphenyl)-1H-pyrrole in EI-MS.

Conclusion

The structural identity of 2-(4-methoxyphenyl)-1H-pyrrole is unequivocally confirmed through the synergistic application of NMR, FT-IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, FT-IR identifies the key functional groups (N-H, C-O ether), and mass spectrometry confirms the molecular weight and characteristic fragmentation. This comprehensive spectroscopic dataset serves as a reliable and authoritative benchmark for the validation of this compound in research and development settings.

References

-

SpectraBase. 2-(4-Methoxyphenyl)-1H-pyrrole. John Wiley & Sons, Inc. [Link]

-

PubChem. 2-(4-methoxyphenyl)-1H-pyrrole. National Center for Biotechnology Information. [Link]

-

University of Massachusetts. Table of Characteristic IR Absorptions.[Link]

-

NIST WebBook. Pyrrole. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis.[Link]

Sources

A Comprehensive Technical Guide to the Molecular Structure of 2-(4-methoxyphenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-(4-methoxyphenyl)-1H-pyrrole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core molecular structure, physicochemical properties, and the spectroscopic techniques essential for its characterization. Furthermore, this guide details established synthetic methodologies, including the Paal-Knorr synthesis and Suzuki-Miyaura coupling, offering insights into the practical preparation of this valuable scaffold. The document synthesizes data from computational models and experimental findings to present a holistic view of the molecule's reactivity and its potential as a precursor for complex therapeutic agents.

Introduction: The Significance of the 2-Arylpyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] The compound 2-(4-methoxyphenyl)-1H-pyrrole (C₁₁H₁₁NO) belongs to the 2-arylpyrrole class, which serves as a privileged structural motif in drug discovery.

The introduction of an aryl substituent at the 2-position of the pyrrole ring significantly influences the molecule's electronic properties, steric profile, and potential for intermolecular interactions. Specifically, the 4-methoxyphenyl group, with its electron-donating methoxy substituent, modulates the reactivity and biological target affinity of the pyrrole core. This makes 2-(4-methoxyphenyl)-1H-pyrrole a versatile building block for the synthesis of more complex, nitrogen-bridged heterocyclic systems and a valuable starting material for the development of novel therapeutic agents.[4]

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-(4-methoxyphenyl)-1H-pyrrole consists of a planar, electron-rich 1H-pyrrole ring covalently linked at its C2 position to a 4-methoxyphenyl group.

Structural Representation

Caption: 2D Molecular Structure of 2-(4-methoxyphenyl)-1H-pyrrole.

Conformational Analysis

While the pyrrole and phenyl rings are individually planar, steric hindrance between the proximal hydrogens on the two rings (at C5 of the pyrrole and the ortho position of the phenyl ring) prevents full coplanarity. The dihedral angle between the planes of the two rings is a critical structural parameter that influences the extent of π-conjugation and, consequently, the molecule's electronic and photophysical properties. X-ray crystallographic studies of similar 2-arylpyrrole derivatives confirm this non-planar conformation.[6][7]

Physicochemical Data

The fundamental properties of 2-(4-methoxyphenyl)-1H-pyrrole are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [4][8] |

| Molecular Weight | 173.21 g/mol | [4][8] |

| CAS Number | 4995-12-4 | [4][8] |

| IUPAC Name | 2-(4-methoxyphenyl)-1H-pyrrole | [8] |

| SMILES | COC1=CC=C(C=C1)C2=CC=CN2 | [4][8] |

| InChIKey | LRMKNDMDNZWNPB-UHFFFAOYSA-N | [8] |

Spectroscopic Characterization: A Validating System

The unambiguous identification and purity assessment of 2-(4-methoxyphenyl)-1H-pyrrole relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for 2-(4-methoxyphenyl)-1H-pyrrole are detailed below.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.40 | broad singlet (br s) | - |

| Phenyl (ortho to pyrrole) | ~7.50 | doublet (d) | ~8.5 |

| Phenyl (meta to pyrrole) | ~6.95 | doublet (d) | ~8.5 |

| Pyrrole H-5 | ~6.90 | triplet (t) | ~2.5 |

| Pyrrole H-4 | ~6.71 | triplet (t) | ~2.5 |

| Pyrrole H-3 | ~6.35 | triplet (t) | ~2.5 |

| Methoxy (-OCH₃) | ~3.80 | singlet (s) | - |

| Note: Chemical shifts are referenced to TMS and can vary based on the solvent used.[9] |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

| Phenyl (C-OCH₃) | ~159.0 |

| Phenyl (ipso-pyrrole) | ~133.0 |

| Pyrrole C-2 | ~132.0 |

| Phenyl (CH, ortho to pyrrole) | ~128.0 |

| Phenyl (ipso-H) | ~125.0 |

| Pyrrole C-5 | ~119.0 |

| Phenyl (CH, meta to pyrrole) | ~114.0 |

| Pyrrole C-4 | ~110.0 |

| Pyrrole C-3 | ~106.5 |

| Methoxy (-OCH₃) | ~55.0 |

| Note: These are predicted values based on known substituent effects.[8][9] |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(4-methoxyphenyl)-1H-pyrrole and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Key Vibrational Bands:

-

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹.

-

Aromatic C-H Stretch: Bands typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (CH₃): Bands appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

-

C=C Aromatic Ring Stretch: Several bands in the 1600-1450 cm⁻¹ region.

-

C-O Ether Stretch: A strong, characteristic band in the 1250-1050 cm⁻¹ region.

-

C-N Stretch: Typically observed in the 1350-1250 cm⁻¹ range.[9]

-

Protocol: FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[9]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(4-methoxyphenyl)-1H-pyrrole, the expected molecular ion peak [M]⁺ would be at an m/z ratio corresponding to its molecular weight (173.21). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]

Synthesis Methodologies

The synthesis of 2-arylpyrroles can be achieved through various established organic reactions. The Paal-Knorr synthesis and Suzuki-Miyaura cross-coupling are two of the most robust and widely utilized methods.

Paal-Knorr Pyrrole Synthesis

This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[11][12][13]

Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.

The mechanism proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.[11][12]

Suzuki-Miyaura Cross-Coupling

A more modern and versatile approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the direct arylation of a pre-formed pyrrole ring. The reaction typically couples a halopyrrole (e.g., 2-bromopyrrole) with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.[14][15]

Caption: Key components of the Suzuki-Miyaura synthesis route.

Protocol: Suzuki-Miyaura Synthesis of 2-(4-methoxyphenyl)-1H-pyrrole

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromopyrrole (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like cesium carbonate (Cs₂CO₃) (2 equivalents).[14]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-methoxyphenyl)-1H-pyrrole.

Reactivity and Applications in Drug Development

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the 4-methoxyphenyl group further activates the pyrrole ring towards such reactions. This reactivity allows for further functionalization to create a library of derivatives for structure-activity relationship (SAR) studies.

As a key structural component, the 2-(4-methoxyphenyl)-1H-pyrrole core is found in molecules targeting a range of diseases. Pyrrole-based compounds have demonstrated efficacy as:

-

Anti-inflammatory Agents: Acting as inhibitors of pro-inflammatory cytokines and cyclooxygenase (COX) enzymes.[4]

-

Antifungal Agents: Showing robust effects against various fungal species, potentially by inhibiting key enzymes in the ergosterol biosynthesis pathway.[4]

-

Anticancer and Antimicrobial Agents: The pyrrole nucleus is a versatile pharmacophore for designing targeted therapies.[1][2]

Conclusion

2-(4-methoxyphenyl)-1H-pyrrole is a molecule of fundamental importance in contemporary chemical and pharmaceutical research. Its molecular structure, characterized by the interplay between an electron-rich pyrrole core and an electron-donating phenyl substituent, provides a unique platform for chemical modification. The robust synthetic routes and well-defined spectroscopic profile described herein provide researchers with the necessary foundation for its reliable preparation and characterization. The proven value of the 2-arylpyrrole scaffold in medicinal chemistry underscores the continued relevance of this compound as a critical starting point for the discovery and development of next-generation therapeutics.

References

-

Farfán-Paredes, M., & Santillan, R. (2024). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 9), 472–477. (URL: [Link])

-

2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - ResearchGate. (URL: [Link])

-

¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. - ResearchGate. (URL: [Link])

-

2-(4-methoxyphenyl)-1H-pyrrole | C11H11NO | CID 687026 - PubChem. (URL: [Link])

-

2-(4-Methoxyphenyl)oxazole | C10H9NO2 | CID 14931773 - PubChem. (URL: [Link])

-

1-(4-Methoxyphenyl)-1H-pyrrole | C11H11NO | CID 272427 - PubChem. (URL: [Link])

-

2,3,4,5-TETRAKIS(4-METHOXYPHENYL)-1H-PYRROLE - 广州伟伯科技有限公司. (URL: [Link])

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (URL: [Link])

-

Bioactive pyrrole-based compounds with target selectivity | Request PDF - ResearchGate. (URL: [Link])

-

1-(4-methoxyphenyl)-1H-pyrrole - ChemSynthesis. (URL: [Link])

-

Bioactive pyrrole-based compounds with target selectivity - PMC - NIH. (URL: [Link])

-

Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1583. (URL: [Link])

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC - PubMed Central. (URL: [Link])

-

Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

-

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - NIH. (URL: [Link])

-

Paal–Knorr synthesis - Wikipedia. (URL: [Link])

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - MDPI. (URL: [Link])

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (URL: [Link])

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - ResearchGate. (URL: [Link])

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - Semantic Scholar. (URL: [Link])

-

Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. - YouTube. (URL: [Link])

-

Recent Advances in Functionalization of Pyrroles and their Translational Potential | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing). (URL: [Link])

-

Oxidative Cross-Coupling/Cyclization to Build Polysubstituted Pyrroles from Terminal Alkynes and - Supporting Information. (URL: [Link])

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (URL: [Link])

-

Preparation Of Pyrrole | Heterocyclic Compounds (Part 6) - YouTube. (URL: [Link])

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC - NIH. (URL: [Link])

-

When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. - MBB College. (URL: [Link])

-

Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - NIH. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - MDPI. (URL: [Link])

-

β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I | Journal of the American Chemical Society. (URL: [Link])

-

Crystal structure of 2-(4-nitrophenyl)-4,5-diphenyl-1-(m-tolyl)-1H-imidazole: weak interactions defining the crystal packing in a sterically demanding compound - ResearchGate. (URL: [Link])

-

Thionation reactions of 2-pyrrole carboxylates - RSC Publishing. (URL: [Link])

-

Bioactive pyrrole-based compounds with target selectivity - IRIS - Unipa. (URL: [Link])

-

Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Request PDF - ResearchGate. (URL: [Link])

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (URL: [Link]

-

Supporting Information. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(4-Methoxyphenyl)-1H-pyrrole|CAS 4995-12-4 [benchchem.com]

- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-methoxyphenyl)-1H-pyrrole | C11H11NO | CID 687026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. rgmcet.edu.in [rgmcet.edu.in]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

2-(4-methoxyphenyl)-1H-pyrrole CAS number

An In-Depth Technical Guide to 2-(4-methoxyphenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2-(4-methoxyphenyl)-1H-pyrrole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrole nucleus is a foundational scaffold in numerous natural products and FDA-approved drugs, valued for its unique electronic properties and versatile reactivity.[1] This document details the compound's physicochemical properties, provides a validated synthetic protocol via the Paal-Knorr synthesis with mechanistic insights, outlines its characterization, and explores its potential applications in drug discovery. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for researchers in the field.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that serves as a critical structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and various alkaloids.[2][3] Its aromatic character, arising from the delocalization of the nitrogen lone pair into the ring, creates a π-electron-rich system that is susceptible to electrophilic substitution, yet with reactivity distinct from benzene.[2][4]

In the realm of drug discovery, the pyrrole scaffold is a privileged structure. Its ability to engage in hydrogen bonding and π-π stacking interactions makes it an effective pharmacophore for targeting diverse biological receptors.[1] Consequently, pyrrole derivatives have been successfully developed as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1] The compound 2-(4-methoxyphenyl)-1H-pyrrole (CAS Number: 4995-12-4) is a specific derivative that combines the pyrrole core with a methoxy-substituted phenyl ring. The methoxyphenyl group is a common feature in medicinal chemistry, known to modulate pharmacokinetic properties such as solubility and metabolic stability, and to influence receptor binding affinity. This strategic combination makes 2-(4-methoxyphenyl)-1H-pyrrole a valuable building block and a potential drug candidate in its own right.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.

Core Properties

The key identifiers and computed physical properties for 2-(4-methoxyphenyl)-1H-pyrrole are summarized below.

| Property | Value | Source |

| CAS Number | 4995-12-4 | [5] |

| Molecular Formula | C₁₁H₁₁NO | [5][6] |

| Molecular Weight | 173.21 g/mol | [6] |

| IUPAC Name | 2-(4-methoxyphenyl)-1H-pyrrole | [6] |

| Appearance | Colorless volatile liquid (parent pyrrole), darkens on air exposure | [2][4] |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Spectroscopic Signature

Spectroscopic analysis provides the definitive structural confirmation of the target compound. While a dedicated spectrum for this specific molecule is not publicly available in all databases, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the pyrrole ring protons, the aromatic protons of the phenyl ring, and the methoxy group protons. The NH proton of the pyrrole ring will typically appear as a broad singlet at high chemical shift (δ > 8.0 ppm). The pyrrole ring protons will appear as multiplets in the δ 6.0-7.0 ppm region. The phenyl protons will present as two doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring, likely between δ 6.8 and 7.5 ppm. The methoxy group will be a sharp singlet around δ 3.8 ppm.

-

¹³C NMR (Carbon NMR): The spectrum will show 11 distinct carbon signals (assuming symmetry allows for some overlap). Key signals would include the pyrrole carbons (approx. δ 100-130 ppm), the aromatic carbons of the phenyl ring (approx. δ 114-160 ppm), and the methoxy carbon (approx. δ 55 ppm).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 173.08, corresponding to the compound's molecular weight.[6] Fragmentation patterns would likely involve cleavage of the methoxy group or fragmentation of the pyrrole ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (a sharp peak around 3300-3500 cm⁻¹), C-H stretching for aromatic rings (around 3000-3100 cm⁻¹), C=C stretching for the aromatic systems (1450-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether (around 1250 cm⁻¹).

Synthesis and Mechanism: The Paal-Knorr Pyrrole Synthesis

The most direct and widely employed method for synthesizing substituted pyrroles is the Paal-Knorr synthesis.[7] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under mild acidic conditions.[8][9]

Proposed Synthetic Protocol

This protocol describes the synthesis of 2-(4-methoxyphenyl)-1H-pyrrole from the precursor 1-(4-methoxyphenyl)-1,4-butanedione.

Step 1: Reagent Preparation

-

Dissolve 1-(4-methoxyphenyl)-1,4-butanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add an excess of an ammonia source, such as ammonium acetate (2.0-3.0 eq) or a solution of ammonia in ethanol. The use of ammonium acetate also provides the weakly acidic conditions that catalyze the reaction.[8]

Step 2: Reaction Execution

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

Step 4: Purification

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-(4-methoxyphenyl)-1H-pyrrole.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-methoxyphenyl)-1H-pyrrole.

Causality and Mechanistic Insight

The Paal-Knorr synthesis is a robust transformation, but its efficiency relies on understanding the underlying mechanism. The reaction proceeds via acid catalysis, which serves to activate the carbonyl groups toward nucleophilic attack.[10]

The mechanism involves several key stages:

-

Amine Addition: The reaction initiates with the nucleophilic attack of ammonia on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.

-

Cyclization: The hydroxyl group of the hemiaminal is protonated and eliminated as water, forming an iminium ion. Alternatively, and often favored, the nitrogen of the initial hemiaminal attacks the second carbonyl group intramolecularly.[9][11] This cyclization step is typically the rate-determining step of the reaction.[9][10]

-

Dehydration: The resulting cyclic intermediate contains two hydroxyl groups. A sequence of protonation and dehydration steps eliminates two molecules of water.

-

Aromatization: The final dehydration step results in the formation of the stable, aromatic pyrrole ring.

Computational studies, such as those using Density Functional Theory (DFT), support a mechanism where the formation and cyclization of the hemiaminal is the preferred pathway over an alternative involving an enamine intermediate.[9][11]

Caption: Potential applications of 2-(4-methoxyphenyl)-1H-pyrrole.

Conclusion

2-(4-methoxyphenyl)-1H-pyrrole is a synthetically accessible and highly versatile heterocyclic compound. Grounded in the well-established Paal-Knorr synthesis, its production is straightforward for researchers. Its structure, combining the privileged pyrrole scaffold with a modulating methoxyphenyl group, positions it as a compound of high interest for screening in drug discovery programs, particularly in the areas of inflammation and oncology. This guide provides the foundational knowledge—from synthesis to potential application—to empower scientists to effectively utilize this compound in their research endeavors.

References

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

2-(4-Methoxyphenyl)-1H-pyrrole (CAS# 4995-12-4). Angene Chemical. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

2-(4-methoxyphenyl)-1H-pyrrole. PubChem, National Center for Biotechnology Information. [Link]

-

Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. [Link]

-

1-(4-methoxyphenyl)-1H-pyrrole. ChemSynthesis. [Link]

-

1-(4-Methoxyphenyl)-1H-pyrrole. PubChem, National Center for Biotechnology Information. [Link]

-

1H-Pyrrole-2,5-dione, 1-(4-methoxyphenyl)-3,4-dimethyl-. SpectraBase. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Pyrrole. Wikipedia. [Link]

-

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

-

Heterocyclic Compounds. Unknown Source. [Link]

-

¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. ResearchGate. [Link]

-

Pyrrole: Properties and Nomenclature. Scribd. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. scribd.com [scribd.com]

- 5. angenesci.com [angenesci.com]

- 6. 2-(4-methoxyphenyl)-1H-pyrrole | C11H11NO | CID 687026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

Physical characteristics of 2-(4-methoxyphenyl)-1H-pyrrole

An In-depth Technical Guide to the Physical Characteristics of 2-(4-methoxyphenyl)-1H-pyrrole

Introduction

2-(4-methoxyphenyl)-1H-pyrrole is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrrole, its unique electronic and structural properties make it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, enabling accurate compound handling, reaction monitoring, and quality control.

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-(4-methoxyphenyl)-1H-pyrrole. In line with our commitment to scientific integrity, this document distinguishes between empirically determined data and properties inferred from analogous structures. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to validate and expand upon the existing body of knowledge.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and key identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-methoxyphenyl)-1H-pyrrole | |

| CAS Number | 4995-12-4 | |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=CN2 |

Physicochemical Properties

This section details the macroscopic physical properties of 2-(4-methoxyphenyl)-1H-pyrrole. It is important to note that while some properties can be inferred from the general characteristics of substituted pyrroles, specific experimental data for this compound is not widely reported in the literature.

Physical State and Appearance

Based on the behavior of similarly substituted pyrroles, 2-(4-methoxyphenyl)-1H-pyrrole is predicted to be a solid at standard temperature and pressure. The color may range from off-white to light yellow or brown. It is crucial to handle this compound with an awareness of its potential sensitivity to air and light, which can lead to discoloration and polymerization over time, a known characteristic of the pyrrole ring.[1][2] For long-term storage, it is advisable to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. As of the date of this guide, an experimentally determined melting point for 2-(4-methoxyphenyl)-1H-pyrrole has not been reported in peer-reviewed literature.

The determination of a sharp melting point range is a fundamental technique for purity assessment.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely pulverized. The open end of a capillary tube is tapped into the powder and the sample is packed into the sealed end to a height of 2-3 mm.[3]

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Estimation (Optional but Recommended): A preliminary rapid heating is performed to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of 1–2 °C per minute, starting from approximately 20 °C below the estimated melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes liquid (T_final) are recorded. A pure compound will exhibit a sharp melting range of 0.5–1.5 °C.

Boiling Point

As 2-(4-methoxyphenyl)-1H-pyrrole is expected to be a solid with a relatively high molecular weight, its boiling point at atmospheric pressure is anticipated to be high and may be accompanied by decomposition. Therefore, determination would likely require vacuum distillation. No experimental boiling point has been reported.

Solubility

Specific solubility data for 2-(4-methoxyphenyl)-1H-pyrrole is not available. However, based on its structure—a largely nonpolar aromatic system with a hydrogen bond-donating N-H group—a qualitative solubility profile can be predicted.

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The large hydrophobic surface area of the two aromatic rings dominates the molecule's properties, making it immiscible with water.[1] |

| Alcohols (Methanol, Ethanol) | Soluble | The solvent's ability to engage in hydrogen bonding with the pyrrole N-H and its alkyl/aryl character allows for good solvation.[5] |

| Chlorinated Solvents (CH₂Cl₂, CHCl₃) | Soluble | These nonpolar aprotic solvents effectively solvate the aromatic rings. |

| Ethers (Diethyl Ether, THF) | Soluble | The nonpolar nature of ethers is compatible with the solute.[1] |

| Aromatic Solvents (Toluene, Benzene) | Soluble | "Like dissolves like" principle applies, with strong van der Waals interactions between the aromatic systems.[1] |

| Polar Aprotic (Acetone, DMSO, DMF) | Soluble | These solvents can accept a hydrogen bond from the N-H group and have sufficient polarity to dissolve the molecule. |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule's structure. The following sections outline the expected spectral characteristics of 2-(4-methoxyphenyl)-1H-pyrrole and the protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Caption: Standard workflow for preparing an NMR sample.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) directly in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Analysis: The prepared sample is then placed in the NMR spectrometer for analysis.

The proton NMR spectrum is expected to show distinct signals for the methoxy group, the pyrrole ring protons, and the protons on the phenyl ring.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |

| N-H | 8.0 - 8.5 | broad singlet | - | The acidic proton on nitrogen typically appears as a broad signal due to quadrupole broadening and potential exchange. Similar to 2-phenylpyrrole (~8.40 ppm).[2] |

| Phenyl (H-ortho) | 7.4 - 7.6 | doublet | 8 - 9 | These protons are ortho to the pyrrole substituent and are deshielded. They are coupled to the meta protons. |

| Phenyl (H-meta) | 6.9 - 7.1 | doublet | 8 - 9 | These protons are meta to the pyrrole and ortho to the electron-donating methoxy group, hence more shielded. They are coupled to the ortho protons. |

| Pyrrole (H-5) | 6.8 - 7.0 | triplet (dd) | ~2.5 | This proton is adjacent to the nitrogen and shows coupling to H-3 and H-4. Similar to 2-phenylpyrrole (~6.90 ppm).[2] |

| Pyrrole (H-4) | 6.6 - 6.8 | triplet (dd) | ~2.5 | This proton is coupled to H-3 and H-5. Similar to 2-phenylpyrrole (~6.71 ppm).[2] |

| Pyrrole (H-3) | 6.3 - 6.5 | triplet (dd) | ~2.5 | This proton is adjacent to the phenyl-substituted carbon and coupled to H-4 and H-5. Similar to 2-phenylpyrrole (~6.35 ppm).[2] |

| Methoxy (-OCH₃) | ~3.8 | singlet | - | The three equivalent protons of the methoxy group will appear as a sharp singlet. |

The proton-decoupled ¹³C NMR spectrum will display 9 distinct signals, as two pairs of carbons on the phenyl ring are chemically equivalent.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Phenyl (C-para) | 158 - 160 | The carbon bearing the electron-donating methoxy group is highly deshielded. |

| Pyrrole (C-2) | 131 - 134 | The carbon attached to the phenyl group. Similar to 2-phenylpyrrole (~132.0 ppm).[2] |

| Phenyl (C-ipso) | 128 - 130 | The carbon of the phenyl ring attached to the pyrrole. |

| Phenyl (C-ortho) | 126 - 128 | The two equivalent carbons ortho to the pyrrole substituent. |

| Pyrrole (C-5) | 118 - 121 | Similar to 2-phenylpyrrole (~119.0 ppm).[2] |

| Phenyl (C-meta) | 113 - 115 | The two equivalent carbons meta to the pyrrole, shielded by the methoxy group. |

| Pyrrole (C-4) | 109 - 112 | Similar to 2-phenylpyrrole (~110.0 ppm).[2] |

| Pyrrole (C-3) | 105 - 108 | Similar to 2-phenylpyrrole (~106.5 ppm).[2] |

| Methoxy (-OCH₃) | 55 - 56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

-

Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.[2]

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3300 | Medium, Broad | N-H Stretch of the pyrrole ring.[7] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch (Phenyl and Pyrrole rings). |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃ group). |

| 1610, 1580, 1510 | Strong-Medium | C=C Aromatic Ring Stretching (Phenyl and Pyrrole). |

| 1250 | Strong | Asymmetric C-O-C Stretch (Aryl ether). |

| 1030 | Medium | Symmetric C-O-C Stretch (Aryl ether). |

| ~780 | Strong | C-H Out-of-plane Bending (characteristic of 1,4-disubstituted benzene). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

-

Molecular Ion (M⁺∙): The spectrum is expected to show a prominent molecular ion peak at m/z = 173, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Based on studies of 2-substituted pyrroles, fragmentation is influenced by the substituent.[8]

-

[M-1]⁺ (m/z = 172): Loss of a hydrogen atom.

-

[M-15]⁺ (m/z = 158): Loss of a methyl radical (∙CH₃) from the methoxy group.

-

[M-31]⁺ (m/z = 142): Loss of a methoxy radical (∙OCH₃).

-

[M-43]⁺ (m/z = 130): Loss of the acetyl group (CH₃CO) from the methoxy-phenyl moiety.

-

Conclusion

This guide consolidates the essential physical and spectroscopic information for 2-(4-methoxyphenyl)-1H-pyrrole, providing a critical resource for its synthesis, handling, and application. While a complete experimental dataset is not yet available in the public domain, the provided predictions, grounded in the established chemistry of pyrrole derivatives, offer a robust starting point for researchers. The inclusion of detailed experimental protocols encourages the scientific community to contribute to a more complete characterization of this important molecule, ensuring both the safety and efficacy of future research endeavors.

References

-

PubChem. Compound Summary for CID 687026, 2-(4-methoxyphenyl)-1H-pyrrole. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. Pyrrole. [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

Farfán-Paredes, M., & Santillan, R. (2024). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Acta Crystallographica Section C, Structural Chemistry, 80(Pt 9), 472–477. [Link]

-

PubChem. Compound Summary for CID 8027, Pyrrole. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Reading. Melting point determination. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Wang, R., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2565–2572. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950) [np-mrd.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential research areas for 2-(4-methoxyphenyl)-1H-pyrrole

Topic: Beyond the Scaffold: Unlocking the Potential of 2-(4-methoxyphenyl)-1H-pyrrole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Material Scientists

Executive Summary: The Privileged Interface

2-(4-methoxyphenyl)-1H-pyrrole represents a "privileged structure" in organic chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. It sits at the intersection of medicinal chemistry, where it serves as a bioisostere for indole-based therapeutics, and material science, where it functions as a low-oxidation-potential monomer for conducting polymers.

This guide moves beyond basic characterization to explore the causality of its reactivity. The presence of the electron-donating methoxy group (-OMe) at the para position of the phenyl ring exerts a strong mesomeric effect (+M), significantly increasing the electron density of the pyrrole ring. This electronic push makes the molecule highly susceptible to oxidative polymerization and electrophilic aromatic substitution, while simultaneously enhancing its affinity for lipophilic pockets in COX-2 enzymes and tubulin binding sites.

Synthetic Architecture: Regiocontrol Strategies

Synthesizing 2-arylpyrroles requires overcoming the challenge of regioselectivity. The pyrrole ring is naturally electron-rich, making it prone to polymerization during harsh acid-catalyzed condensations.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the two primary disconnections: the classical Paal-Knorr condensation and the modern transition-metal-catalyzed cross-coupling.

Figure 1: Retrosynthetic analysis comparing the classical 1,4-dicarbonyl condensation pathway against the modular Suzuki-Miyaura cross-coupling approach.

Recommended Protocol: Suzuki-Miyaura Coupling

While Paal-Knorr is atom-economical, the instability of the specific 1,4-aldehyde-ketone precursor often leads to low yields. The Suzuki-Miyaura coupling is the authoritative standard for research-grade purity because it allows for the introduction of the sensitive pyrrole moiety at the final stage.

Protocol:

-

Reagents: 4-Iodoanisole (1.0 eq), N-Boc-pyrrole-2-boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

-

Solvent System: 1,4-Dioxane:Water (4:1). The water is critical to dissolve the inorganic base and facilitate the transmetallation step.

-

Conditions: Degas solvents with Argon for 15 mins. Heat to 85°C for 12 hours.

-

Deprotection: The N-Boc group is cleaved in situ or in a subsequent step using TFA/DCM (1:4) to yield the free NH-pyrrole.

-

Purification: Silica gel chromatography (Hexane:EtOAc 8:2). The product is UV-active (bright blue fluorescence on TLC).

Medicinal Chemistry: The COX-2/Tubulin Nexus

The 2-arylpyrrole scaffold is a bioisostere of the 1,2-diarylheterocycles found in Coxibs (e.g., Celecoxib).

Structure-Activity Relationship (SAR)

The 4-methoxyphenyl group is not merely a lipophilic spacer; it is a specific pharmacophore.

-

COX-2 Selectivity: Research indicates that the substituent at the para position of the phenyl ring dictates selectivity. The order of selectivity for COX-2 over COX-1 is generally OH > F > OMe > H . While the hydroxyl (-OH) is more potent, the methoxy (-OMe) derivative provides better oral bioavailability and blood-brain barrier (BBB) penetration, making it a superior candidate for neuroinflammatory applications.

-

Metabolic Liability: The -OMe group is a site for CYP450-mediated O-demethylation. In drug design, this is often blocked by replacing -OMe with -OCF₃ or -F, but for prodrug strategies, the -OMe is ideal.

Figure 2: Pharmacophore mapping of the 2-(4-methoxyphenyl)-1H-pyrrole scaffold highlighting key interaction sites for COX-2 inhibition.

Key Application: Neuroprotection

Recent studies suggest that 2-arylpyrroles protect PC12 cells against 6-OHDA-induced neurotoxicity. The mechanism involves the suppression of the COX-2/PGE2 pathway and direct scavenging of Reactive Oxygen Species (ROS). The electron-rich pyrrole ring acts as a radical trap, sacrificing itself to protect neuronal integrity.

Material Science: Electropolymerization & Sensors

The 4-methoxyphenyl group transforms the pyrrole from a standard monomer into a high-performance electronic material.

Electrochemical Polymerization

The -OMe group is a strong Electron Donating Group (EDG). This lowers the oxidation potential of the monomer compared to unsubstituted pyrrole.

-

Benefit: Polymerization occurs at lower voltages, reducing over-oxidation defects in the polymer backbone.

-

Result: Poly[2-(4-methoxyphenyl)pyrrole] films exhibit higher conductivity and better stability than standard polypyrrole.

Data Summary: Monomer Oxidation Potentials

| Monomer | Oxidation Potential (V vs. SCE) | Polymer Conductivity (S/cm) | Stability (Cycles) |

| Pyrrole | +1.20 | 10-100 | ~500 |

| 2-(4-methoxyphenyl)pyrrole | +0.85 | 150-200 | >1000 |

| 2-(4-nitrophenyl)pyrrole | +1.45 | <1 | <100 |

Fluorescence Sensing

The molecule exhibits "Push-Pull" internal charge transfer (ICT).

-

Donor: Methoxy group.[1]

-

Acceptor: Pyrrole (when protonated or complexed).

-

Application: Solvatochromic sensors. The fluorescence emission shifts significantly depending on the polarity of the solvent (e.g., Blue in Hexane

Green in DMSO), making it a useful probe for micro-environmental polarity in biological membranes.

Detailed Experimental Protocols

Protocol: Electropolymerization of 2-(4-methoxyphenyl)pyrrole

Objective: Create a conductive polymer film on a Platinum electrode.

-

Electrolyte Preparation: Dissolve LiClO₄ (0.1 M) in anhydrous Acetonitrile (ACN).

-

Monomer Addition: Add 2-(4-methoxyphenyl)-1H-pyrrole to a concentration of 10 mM.

-

Setup: Three-electrode cell.

-

Working Electrode: Platinum disk (2 mm diameter).

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl.

-

-

Cyclic Voltammetry (CV):

-

Scan Range: -0.2 V to +1.0 V.

-

Scan Rate: 50 mV/s.[2]

-

Cycles: 10.

-

-

Observation: A distinct oxidation peak appears around +0.85 V. With each cycle, the current increases, indicating the deposition of a conductive film on the electrode surface.

Protocol: In Vitro COX-2 Inhibition Assay

Objective: Determine IC₅₀ for anti-inflammatory potential.

-

Enzyme Prep: Recombinant human COX-2 (1 unit/reaction).

-

Substrate: Arachidonic acid (100 µM).

-

Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Inhibitor: Dissolve 2-(4-methoxyphenyl)-1H-pyrrole in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

-

Reaction:

-

Incubate Enzyme + Inhibitor for 10 mins at 25°C.

-

Add Arachidonic acid and TMPD to initiate.

-

Incubate for 5 mins.

-

-

Detection: Measure absorbance at 590 nm (oxidized TMPD).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

References

-

MIT Department of Chemistry. (2020).[3] Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society.[3] Link

-

National Institutes of Health (NIH). (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Link

-

Royal Society of Chemistry (RSC). (2021). Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry. Link

-

MDPI. (2012). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Link

-

National Science Foundation (NSF). (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline. Public Access Repository.[3] Link

Sources

An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-pyrrole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1H-pyrrole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its chemical identity, physicochemical properties, and provides validated protocols for its synthesis and purification. A thorough spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented with an emphasis on the interpretation of spectral data for structural elucidation and quality control. Furthermore, this guide explores the current and potential applications of 2-(4-methoxyphenyl)-1H-pyrrole in drug discovery, highlighting its role as a versatile building block for the development of novel therapeutic agents.

Introduction: The Significance of the 2-Arylpyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. When substituted at the 2-position with an aryl group, such as the 4-methoxyphenyl moiety, the resulting 2-arylpyrrole framework offers a versatile platform for the design of molecules with a wide range of pharmacological activities.

2-(4-methoxyphenyl)-1H-pyrrole, with the IUPAC name established as such, serves as a key intermediate in the synthesis of more complex molecular architectures.[2] The methoxy group on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for lead optimization in drug discovery programs. Research has indicated that derivatives of this core structure exhibit potential as antifungal, anti-inflammatory, and anticancer agents.[2] This guide aims to provide researchers and drug development professionals with a detailed understanding of this valuable chemical entity.

Physicochemical and Spectroscopic Data Summary

A concise summary of the key physicochemical and spectroscopic properties of 2-(4-methoxyphenyl)-1H-pyrrole is provided below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 2-(4-methoxyphenyl)-1H-pyrrole | [2] |

| CAS Number | 4995-12-4 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Melting Point | 163.4-164.5 °C (for the closely related 2-(4-methoxyphenyl)-5-phenyl-1H-pyrrole) | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from melting point |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |

Spectroscopic Data (Predicted and from related compounds):

| Technique | Key Features |

| ¹H NMR | Signals expected for the pyrrole ring protons, the methoxy group, and the aromatic protons of the phenyl ring. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrrole and phenyl rings, as well as the methoxy carbon. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group. |

| Mass Spec (MS) | A molecular ion peak (M+) is expected at m/z 173, along with characteristic fragmentation patterns. |

Synthesis of 2-(4-methoxyphenyl)-1H-pyrrole

The synthesis of 2-arylpyrroles can be achieved through various established organic reactions. Two of the most common and versatile methods, the Paal-Knorr synthesis and the Suzuki-Miyaura cross-coupling reaction, are detailed below as viable routes to 2-(4-methoxyphenyl)-1H-pyrrole.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][4] This reaction typically proceeds under acidic conditions, leading to the formation of the pyrrole ring through a condensation and subsequent cyclization-dehydration cascade.[5]

The choice of a 1,4-dicarbonyl precursor bearing a 4-methoxyphenyl group is the critical first step. The reaction with ammonia or an ammonia equivalent provides the nitrogen atom for the pyrrole ring. The use of an acid catalyst, such as hydrochloric acid, facilitates the dehydration steps, driving the reaction towards the formation of the aromatic pyrrole.[5] The choice of solvent and temperature is crucial for balancing reaction rate and minimizing side reactions.

Caption: Paal-Knorr Synthesis Workflow.

Materials:

-

1-(4-methoxyphenyl)-1,4-butanedione

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (0.5 M)

-

Methanol/water mixture (9:1)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 1-(4-methoxyphenyl)-1,4-butanedione (1 equivalent) and ammonium acetate (1.5 equivalents) in a mixture of ethanol and glacial acetic acid.

-

Add a drop of concentrated hydrochloric acid to the mixture.[5]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes.[5]

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, slowly add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[5]

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a methanol/water mixture (9:1) to obtain pure 2-(4-methoxyphenyl)-1H-pyrrole.[5]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] This method is highly versatile and tolerant of a wide range of functional groups, making it an excellent choice for the synthesis of 2-arylpyrroles.

This approach involves the coupling of a pyrrole boronic acid or ester with a 4-methoxy-substituted aryl halide (e.g., 4-bromoanisole or 4-iodoanisole). The palladium catalyst, typically in its Pd(0) oxidation state, is crucial for the catalytic cycle. A phosphine ligand is often used to stabilize the palladium catalyst and facilitate the reaction. The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent and temperature is optimized to ensure efficient catalysis and product formation.[7]

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

-

Pyrrole-2-boronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-